N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE
Overview
Description
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a piperazine ring, and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the pyrazole ring using 2-chloro-6-fluorobenzyl chloride under basic conditions.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the thienylsulfonyl group: This step involves the sulfonylation of the piperazine ring using thienylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-fluorobenzyl)-2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide
- 1-(2-Chloro-6-fluorobenzyl)piperazine
Uniqueness
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thienylsulfonyl group, in particular, may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN5O3S2/c21-16-3-1-4-17(22)15(16)13-26-7-6-18(24-26)23-19(28)14-25-8-10-27(11-9-25)32(29,30)20-5-2-12-31-20/h1-7,12H,8-11,13-14H2,(H,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXCRNZQINMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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